Technical Guide: DL-5-Fluorolysine (5-F-Lys)
Technical Guide: DL-5-Fluorolysine (5-F-Lys)
This guide provides an in-depth technical analysis of DL-5-fluorolysine, a non-canonical amino acid used as a mechanistic probe in enzymology, a structural label in 19F NMR spectroscopy, and a modulator of peptide pharmacokinetics.
Content Type: Technical Whitepaper Subject: Non-Canonical Amino Acid | Fluorinated Analogs Target Audience: Structural Biologists, Medicinal Chemists, Enzymologists
Executive Summary
DL-5-fluorolysine (5-F-Lys), also known as
This pKa shift makes 5-F-Lys a critical tool for:
-
Mechanistic Enzymology: Probing radical intermediates in aminomutases (e.g., Lysine 5,6-aminomutase).[1][2][3][4]
-
Medicinal Chemistry: Modulating the basicity of peptide drugs to alter receptor binding affinity without changing steric bulk significantly.
-
Structural Biology: Serving as a sensitive 19F NMR probe to monitor local electrostatic environments and protein folding.
Chemical & Physical Core
Structure and Stereochemistry
The user-specified "DL" designation indicates a racemic mixture of (2R)- and (2S)-5-fluorolysine.
-
L-Isomer (2S): The biologically active enantiomer accepted by translational machinery and most enzymes.
-
D-Isomer (2R): Generally inert or potentially inhibitory in biological systems. When using DL mixtures in biological assays, the concentration is typically doubled relative to pure L-isomer protocols to ensure sufficient active substrate availability.
The "Fluorine Effect" on pKa
The defining feature of 5-F-Lys is the inductive effect (-I) of the fluorine atom at the
-
Lysine pKa (
-NH ): ~10.5 (Predominantly protonated at pH 7.4). -
5-Fluorolysine pKa (
-NH ): ~8.2 – 9.4.
Implication: At physiological pH (7.4), a significant fraction of 5-F-Lys residues may exist in the neutral (deprotonated) state, unlike native lysine. This property allows researchers to test the necessity of a positive charge in protein-protein interactions or enzyme active sites.
19F NMR Properties
-
Sensitivity: 19F has 100% natural abundance and 83% sensitivity relative to 1H.[5]
-
Chemical Shift: The 5-fluoro group typically resonates in the aliphatic fluorine range (approx. -180 to -220 ppm relative to CFCl
, depending on solvent and ionization state). -
Anisotropy: The C-F bond exhibits significant chemical shift anisotropy (CSA), making it sensitive to molecular tumbling rates, useful for studying protein dynamics.
Synthesis & Sourcing
Photochemical Fluorination (Radical Route)
A common synthetic route involves the direct fluorination of lysine precursors using electrophilic fluorinating agents under UV irradiation.
-
Reagents: Lysine, CF
OF (Trifluoromethyl hypofluorite) or F gas, HF solvent. -
Mechanism: Radical substitution at the C5 position.
-
Yield: Often produces a mixture of diastereomers and regioisomers (4-fluoro vs 5-fluoro), requiring rigorous HPLC purification.
Chemo-Enzymatic Synthesis
To obtain enantiopure L-5-fluorolysine, chemo-enzymatic methods are preferred.
-
Precursor: L-Homoserine or specific lactones.
-
Enzymatic Resolution: Using acylases to resolve the DL-mixture if starting from a racemic chemical synthesis.
Biological Applications & Mechanisms[3][6]
Mechanistic Probe in Radical Enzymes
5-F-Lys is extensively used to study Lysine 5,6-aminomutase (5,6-LAM) .
-
Mechanism: 5,6-LAM catalyzes a 1,2-amino shift.[4] The reaction involves a radical intermediate.[2][6]
-
Probe Utility: The 5-fluoro substitution stabilizes specific radical intermediates (e.g., the 5-FS radical) or alters the kinetics of hydrogen abstraction, allowing these transient species to be trapped and detected via EPR (Electron Paramagnetic Resonance) spectroscopy.
Peptide Therapeutics (GIP Antagonists)
In drug development, 5-F-Lys is incorporated into peptide antagonists (e.g., GIP(3-30)NH
-
Goal: To determine if the positive charge of a specific lysine residue is essential for receptor binding.
-
Outcome: If replacing Lys with 5-F-Lys (lower pKa) maintains potency, the high basicity of the amine is likely not critical. If potency drops, the positive charge is essential.
Translational Incorporation (Experimental)
While less common than 4-fluorolysine or fluorotryptophans, 5-F-Lys can be incorporated into proteins using auxotrophic strains.
-
Challenge: The lower pKa of the
-amine may reduce the efficiency of aminoacylation by Lysyl-tRNA Synthetase (LysRS), which often relies on electrostatic recognition. -
Solution: Use of overexpression vectors for LysRS or evolved orthogonal pairs (PylRS variants) if wild-type incorporation is inefficient.
Visualization: Mechanistic & Experimental Workflows
Figure 1: Comparison of Lysine vs. 5-Fluorolysine properties and the workflow for using 5-F-Lys as a mechanistic probe in radical enzymology.
Experimental Protocols
Protocol A: Incorporation in E. coli (Lysine Auxotrophs)
Note: This protocol assumes the use of a Lysine auxotroph (LysA-) strain. Due to the DL-mixture, toxicity from D-5-F-Lys is possible; control experiments are required.
-
Strain Preparation: Transform E. coli lysine auxotroph (e.g., specific BL21 LysA- variants) with the expression plasmid of interest.
-
Growth Phase:
-
Inoculate into M9 minimal medium supplemented with glucose (0.4%), antibiotics, and L-Lysine (50 µg/mL) .
-
Grow at 37°C until OD
reaches ~0.6 – 0.8.
-
-
Depletion Phase:
-
Centrifuge cells (3000 x g, 10 min) and wash twice with sterile 0.9% NaCl to remove residual Lysine.
-
Resuspend in fresh M9 minimal medium without Lysine .
-
Incubate for 30 minutes at 37°C to deplete intracellular Lysine stores.
-
-
Induction & Incorporation:
-
Add DL-5-fluorolysine to a final concentration of 1.0 mM (Higher concentration compensates for the inactive D-isomer and potential lower affinity).
-
Add IPTG (0.5 – 1 mM) to induce protein expression.
-
Incubate at 25°C or 30°C for 4–12 hours. (Lower temperature aids folding of proteins with non-canonical residues).
-
-
Harvest & Analysis:
-
Pellet cells and purify protein via affinity tags (e.g., His-tag).
-
Validation: Confirm incorporation via Intact Mass Spectrometry (Mass shift: +18 Da per Lysine replaced).
-
Protocol B: 19F NMR Sample Preparation
-
Buffer Exchange: Exchange purified protein into a buffer free of fluorinated compounds (avoid buffers with TFA). Phosphate or HEPES buffers (pH 7.0–7.5) are recommended.
-
D
O Addition: Add 10% (v/v) D O for the lock signal. -
Standard: Add an internal reference (e.g., TFA or fluorobenzene) in a coaxial insert if absolute chemical shift referencing is required.
-
Acquisition:
-
Probe: 19F-tuned probe (or dual 1H/19F).
-
Temperature: 298 K (typical).
-
Scans: 500–2000 (depending on protein concentration; 5-F-Lys signals can be broad due to CSA).
-
Decoupling: Proton decoupling (1H-decoupled 19F NMR) is recommended to simplify the multiplet caused by H-F coupling at the C5 position.
-
References
-
Frey, P. A., & Ke, S. C.[1] (2013). 5-Fluorolysine as alternative substrate of lysine 5,6-aminomutase: A computational study.[1][2][7] Computational and Theoretical Chemistry.[2][7][8] Link[1][7]
-
GIP Receptor Antagonism Studies (2017). GIP(3-30)NH2 is a potent competitive antagonist of the GIP receptor. Biochemical Pharmacology. Link
- Maity, A. N., et al.Radical stabilization is crucial in the mechanism of action of lysine 5,6-aminomutase. (Contextual grounding for 5-F-Lys radical mechanism).
-
General 19F NMR Methodology. 19F NMR Chemical Shift Table and Applications. Alfa Chemistry. Link
-
Synthesis of Fluorinated Amino Acids. Bioorganic and Medicinal Chemistry of Fluorine. (General reference for photochemical fluorination methods). Link
Sources
- 1. The Nitrogen Atom of Vitamin B6 Is Essential for the Catalysis of Radical Aminomutases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
